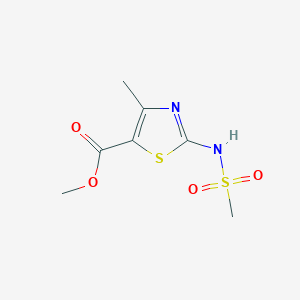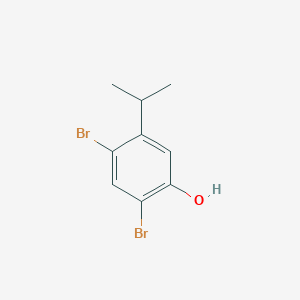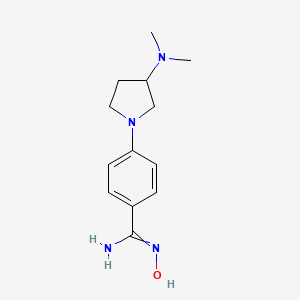![molecular formula C11H9ClN4O B8412776 8-Chloro-4,5-dihydro-1-methyl-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one](/img/structure/B8412776.png)
8-Chloro-4,5-dihydro-1-methyl-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one
Descripción general
Descripción
8-Chloro-4,5-dihydro-1-methyl-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one is a chemical compound with the molecular formula C11H9ClN4O and a molecular weight of 248.674 g/mol . This compound belongs to the class of triazolobenzodiazepines, which are known for their diverse pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4,5-dihydro-1-methyl-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated benzodiazepine derivative with a triazole moiety under reflux conditions in the presence of a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-4,5-dihydro-1-methyl-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Aplicaciones Científicas De Investigación
8-Chloro-4,5-dihydro-1-methyl-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex triazolobenzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 8-Chloro-4,5-dihydro-1-methyl-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-chloro-6-(2-chlorophenyl)-2-(3-chloropropyl)-2,4-dihydro-1H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-one
- 8-chloro-1-(ethoxymethyl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol
Uniqueness
8-Chloro-4,5-dihydro-1-methyl-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other triazolobenzodiazepines .
Propiedades
Fórmula molecular |
C11H9ClN4O |
|---|---|
Peso molecular |
248.67 g/mol |
Nombre IUPAC |
8-chloro-1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C11H9ClN4O/c1-6-14-15-10-5-13-11(17)8-4-7(12)2-3-9(8)16(6)10/h2-4H,5H2,1H3,(H,13,17) |
Clave InChI |
LHUBAPWIYFPXRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=O)NC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chlorobenzo[b]thiophen-7-ol](/img/structure/B8412719.png)
![Ethyl 4-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B8412721.png)



![4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-benzaldehyde](/img/structure/B8412759.png)
![6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B8412761.png)

![C-[3-(4-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine](/img/structure/B8412791.png)
